molecular formula C10H20Cl2O4 B123918 Chloro-PEG5-chloride CAS No. 5197-65-9

Chloro-PEG5-chloride

Cat. No.: B123918
CAS No.: 5197-65-9
M. Wt: 275.17 g/mol
InChI Key: QRLJZCCWUWDJHW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Dichlorotriethylene dioxide, Tri (ethylene glycol) dichloride, or ‘Triglycol dichloride’, is a complex organic compound It’s known to affect the respiratory system .

Mode of Action

It’s known to be used in the synthesis of other compounds , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its use in the synthesis of other compounds , it’s likely that it participates in various chemical reactions and could potentially influence multiple biochemical pathways.

Pharmacokinetics

It’s known to be a liquid at room temperature with a boiling point of 235 °C . It’s insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of other compounds , it’s likely that its primary effects are related to the formation of these new compounds.

Action Environment

The action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and efficacy in aqueous environments. Additionally, its stability in air and light could impact its efficacy and stability over time.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-PEG5-chloride can be synthesized through the reaction of 2-chloroethanol with ethylene oxide. The process involves the ethoxylation of 2-chloroethanol, followed by the reaction with ethylene oxide to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

Chloro-PEG5-chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro-PEG5-chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.

    Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.

    Industry: Used in the production of resins, solvents, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(2-chloroethoxy)ethyl] ether
  • 2-[2-(2-Chloroethoxy)ethoxy]ethanol
  • Bis(2-chloroethyl) ether
  • 1,2-Bis(2-iodoethoxy)ethane
  • Bis(2-bromoethyl) ether .

Uniqueness

Chloro-PEG5-chloride is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also sets it apart from other similar compounds, providing unique applications in both research and industrial settings .

Properties

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLJZCCWUWDJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCCl)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397541
Record name SBB056713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-65-9
Record name SBB056713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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